2-Chloro-N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylacetamide
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Overview
Description
2-Chloro-N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylacetamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a chloro group, a cyanophenyl moiety, and a hydroxyethyl group, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyanophenyl derivative. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is likely produced through large-scale chemical reactions, often involving continuous flow reactors or batch processes. The production methods are optimized for efficiency, yield, and safety, ensuring that the compound is produced in high purity and quantity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in organic synthesis reactions.
Biology: In biological research, the compound can be used to study enzyme inhibition or as a probe to investigate cellular processes.
Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's unique structure may make it suitable for targeting specific biological pathways or receptors.
Industry: In industry, the compound can be used in the production of specialty chemicals, coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylacetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-N-(3-cyanophenyl)acetamide
N-(2-Chlorophenyl)acetamide
2-Chloroacetanilide
Uniqueness: 2-Chloro-N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylacetamide is unique due to its specific structural features, such as the presence of both a hydroxyethyl and a cyanophenyl group. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(3-cyanophenyl)-2-hydroxyethyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-15(12(17)6-13)8-11(16)10-4-2-3-9(5-10)7-14/h2-5,11,16H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSHVAZJZKJLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1=CC=CC(=C1)C#N)O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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